![molecular formula C22H24N6O B2968821 3,4-dihydro-2(1H)-isoquinolinyl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone CAS No. 1251605-37-4](/img/structure/B2968821.png)
3,4-dihydro-2(1H)-isoquinolinyl[1-(6-piperidino-4-pyrimidinyl)-1H-imidazol-4-yl]methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The description of a chemical compound typically includes its molecular formula, structure, and the types of bonds and interactions between its atoms. It may also include information about its appearance (such as color and state of matter at room temperature) and any distinctive odors or tastes .
Synthesis Analysis
Synthesis analysis involves studying how the compound is made. This can include the types of reactions used to produce it, the starting materials, the conditions under which the synthesis occurs (such as temperature and pressure), and the yield of the product .Molecular Structure Analysis
Molecular structure analysis involves determining the physical arrangement of atoms in a molecule. Techniques used in this analysis can include X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry .Chemical Reactions Analysis
Chemical reactions analysis involves studying the reactions that the compound undergoes. This can include the types of reactions, the conditions under which they occur, the products of the reactions, and the mechanisms by which the reactions take place .Physical And Chemical Properties Analysis
Physical and chemical properties analysis involves studying properties such as the compound’s melting point, boiling point, solubility, density, and reactivity .科学的研究の応用
Ruthenium-Chelated Non-Innocent Ligands
Research has been conducted on bis(heterocyclo)methanide (BHM) ligands, structurally akin to the specified chemical, for their application in creating Ruthenium-chelated complexes. These complexes demonstrate significant potential for redox tunability at the metal-ligand interface, offering insights into analogous β-diketiminate and α-ketodiimine chemistry. Such studies highlight the compound's relevance in advancing the understanding of ligand behavior and electronic modification effects in coordination chemistry (Sanjib Panda et al., 2019).
Novel Bioactive Heterocycles
The synthesis and structural exploration of novel bioactive heterocycles related to the compound have been investigated for their antiproliferative activity. These studies involve comprehensive structural characterizations, including X-ray diffraction, demonstrating the compound's utility in developing new therapeutic agents with potential biological activities (S. Benaka Prasad et al., 2018).
Heterocyclic Complex Formation
Further research has focused on the synthesis of complexes involving copper(II) and cobalt(II) with ligands structurally similar to the specified chemical. These studies offer insights into the molecule's coordination behavior and its potential applications in creating metal-organic frameworks or catalytic systems (V. I. Sokol et al., 2011).
Fluorescence Studies
The compound's analogs have been explored for their fluorescence properties, particularly in solvent-dependent emission and quenching behaviors. Such studies are pivotal for developing new fluorescent probes or materials with specific optical properties, contributing to sensors, imaging, and other optoelectronic applications (C. Tamuly et al., 2006).
Imaging Agents for Parkinson's Disease
Research on analogs of the specified chemical has led to the development of potential PET imaging agents for the LRRK2 enzyme in Parkinson's disease. This signifies the compound's relevance in neurodegenerative disease research, highlighting its application in diagnostic imaging and the study of pathological mechanisms (Min Wang et al., 2017).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3,4-dihydro-1H-isoquinolin-2-yl-[1-(6-piperidin-1-ylpyrimidin-4-yl)imidazol-4-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N6O/c29-22(27-11-8-17-6-2-3-7-18(17)13-27)19-14-28(16-25-19)21-12-20(23-15-24-21)26-9-4-1-5-10-26/h2-3,6-7,12,14-16H,1,4-5,8-11,13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFYCJJNYEPTHIQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC=NC(=C2)N3C=C(N=C3)C(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(9-chloro-5-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazin-2-yl)phenol](/img/structure/B2968738.png)
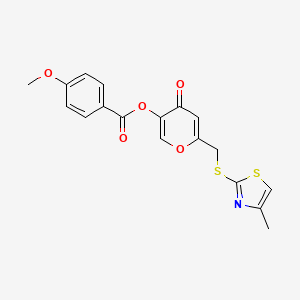
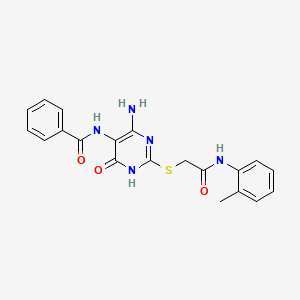
![3-[3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl]-1-propylquinolin-4(1H)-one](/img/structure/B2968743.png)
![N-{[2-(1-methyl-1H-pyrazol-4-yl)pyridin-4-yl]methyl}-2-oxoimidazolidine-1-carboxamide](/img/structure/B2968744.png)


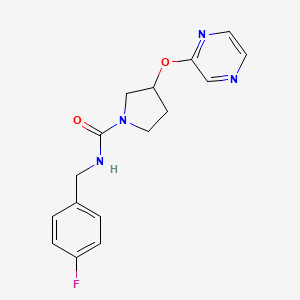
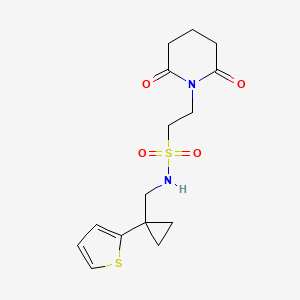
![N-[(2,4-dichlorobenzyl)oxy]-N-[(methoxyimino)methyl]urea](/img/structure/B2968752.png)
![6-Methoxy-2-(pyrrolidin-1-yl)benzo[d]thiazole](/img/structure/B2968753.png)
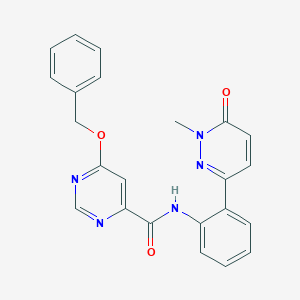
![N-(6-chlorobenzo[d]thiazol-2-yl)-2-((tetrahydro-2H-pyran-4-yl)oxy)isonicotinamide](/img/structure/B2968758.png)
![5-methyl-N-[2-(morpholin-4-yl)ethyl]-3-phenyl-6-(prop-2-en-1-yl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2968761.png)